molecular formula C7H14ClNO2 B6187005 {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride CAS No. 2639401-52-6

{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride

Cat. No.: B6187005
CAS No.: 2639401-52-6
M. Wt: 179.6
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Description

{4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is a synthetic organic compound known for its unique bicyclic structure. This compound is characterized by the presence of an amino group, a methyl group, and an oxabicyclohexane ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and its structural rigidity make it a candidate for studying enzyme-substrate interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol: Lacks the methyl group, which may affect its reactivity and binding properties.

    {3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol:

    {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethanol: Has an ethanol group instead of methanol, which can influence its solubility and reactivity.

Uniqueness

The presence of both the amino and methyl groups in {4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride provides a unique combination of reactivity and binding properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.

This detailed overview should provide a comprehensive understanding of {4-amino-3-methyl-2-oxabicyclo[211]hexan-1-yl}methanol hydrochloride, its preparation, reactions, applications, and uniqueness compared to similar compounds

Properties

CAS No.

2639401-52-6

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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